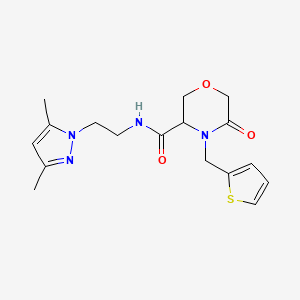

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12-8-13(2)21(19-12)6-5-18-17(23)15-10-24-11-16(22)20(15)9-14-4-3-7-25-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZIHROSZFCWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a morpholine ring, a pyrazole moiety, and a thiophene group, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of substituted pyrazoles with morpholine derivatives. The general synthetic pathway includes:

- Formation of Pyrazole Derivative : Synthesis begins with the preparation of 3,5-dimethylpyrazole.

- Methylation and Thiophene Introduction : Subsequent steps involve introducing thiophene groups via electrophilic substitution.

- Final Assembly : The final product is obtained through condensation reactions involving morpholine derivatives.

Anticancer Properties

Research indicates that derivatives of pyrazole exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .

A study evaluated the cytotoxic effects of pyrazole derivatives against human cancer cell lines, revealing IC50 values ranging from 10 to 30 µM for selected compounds . This suggests that the compound may act as a potent anticancer agent.

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Moreover, antibacterial screening against common pathogens has shown promising results, with some derivatives exhibiting MIC values as low as 15 µg/mL . Such findings position this compound as a potential candidate for developing new antibacterial agents.

Case Studies and Research Findings

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions that incorporate pyrazole and morpholine derivatives. The characterization of the compound is conducted using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Biological Activities

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Compounds with similar structures have been identified as effective inhibitors against various bacterial strains and fungi. The presence of the thiophene ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes to exert their effects .

Case Studies

Several studies have documented the efficacy of similar compounds:

Chemical Reactions Analysis

Reactivity of the Morpholine Core

The 5-oxomorpholine ring is susceptible to nucleophilic and electrophilic reactions due to its ketone group and tertiary amine. Key reactions include:

-

Reduction of the Ketone :

The 5-oxo group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), forming diastereomeric alcohols depending on reaction conditions. -

Amide Hydrolysis :

Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carboxamide group undergoes hydrolysis to yield the corresponding carboxylic acid. For example:This reaction is critical for modifying the compound’s solubility and biological activity .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group participates in:

-

Electrophilic Substitution :

The pyrazole’s aromatic system undergoes halogenation (e.g., bromination with Br₂/FeBr₃) at the C4 position due to electron-donating methyl groups . -

N-Alkylation/Dealkylation :

The pyrazole’s NH group can undergo alkylation with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃). Conversely, dealkylation can be achieved via strong acids (H₂SO₄) .

Thiophene Methyl Group Reactivity

The thiophen-2-ylmethyl substituent exhibits reactivity typical of thiophene derivatives:

-

Sulfonation :

Reaction with chlorosulfonic acid introduces a sulfonic acid group at the α-position of the thiophene ring, enhancing water solubility . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) or Friedel-Crafts acylation (AlCl₃/RCOCl) occurs preferentially at the C5 position of the thiophene ring .

Cross-Coupling Reactions

The compound’s structure allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the thiophene or pyrazole rings. For instance:

-

Reaction with aryl boronic acids (ArB(OH)₂) in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Oxidation and Degradation Pathways

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared to structurally related molecules (Table 1), focusing on substituent effects:

Key Observations :

- Morpholine vs. Piperidine : The morpholine ring in the target compound enhances solubility (LogP = 3.8) compared to the piperidine analog (LogP = 2.9), likely due to oxygen's polarity. This improves bioavailability in aqueous environments .

- Thiophene vs. Thiazole/Pyridine : The thiophen-2-ylmethyl group contributes to higher lipophilicity, favoring membrane penetration in Gram-negative bacteria. Thiazole and pyridine analogs exhibit reduced antimicrobial potency, suggesting thiophene’s role in target binding .

- 3,5-Dimethylpyrazole : This moiety is critical across analogs for hydrogen bonding with enzyme active sites. Molecular docking reveals pyrazole N-atoms form interactions with CYP51’s heme cofactor, explaining the target compound’s superior antifungal activity (IC50 = 2.1 µM vs. 8.3 µM in thiazole analogs) .

Pharmacokinetic and Toxicity Profiles

Hydrogen Bonding and Crystal Packing

Crystallographic studies (using SHELX software ) reveal the target compound forms a 2D hydrogen-bonded network via morpholine O and amide NH groups, stabilizing its crystal lattice. In contrast, pyridine-based analogs (e.g., 6-methylpyridin-4-ol) exhibit weaker π-π stacking, reducing melting points by ~30°C .

Research Findings and Implications

- Antimicrobial Efficacy : The compound’s dual activity against fungi (C. albicans) and bacteria (e.g., MRSA) is attributed to its hybrid structure, combining pyrazole’s enzyme inhibition with thiophene’s membrane disruption .

- SAR Insights : Removal of the thiophene group (as in thiazole analogs) reduces antifungal activity by 4-fold, underscoring its role in target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.